Chiral Purity and Enantiomeric Differentiation vs. (S)-Enantiomer
N-Boc-(R)-1-amino-2-propanol is supplied with a chiral purity of ≥99% (Assay, Chiral purity), ensuring that the desired (R)-configuration is present in high enantiomeric excess. In contrast, the (S)-enantiomer (CAS 167938-56-9) is also available at ≥99% chiral purity, but its optical rotation is [a]D20 = +22 to +25º (C=1 in CHCl3), while the (R)-enantiomer exhibits the opposite rotation . This difference is critical: using the incorrect enantiomer in chiral drug synthesis can lead to a 50% loss of active pharmaceutical ingredient (API) potency or even produce an antagonist with opposing biological effects .
| Evidence Dimension | Chiral purity and optical rotation |
|---|---|
| Target Compound Data | ≥99% (Assay, Chiral purity); Optical rotation: negative (specific value not provided) |
| Comparator Or Baseline | (S)-enantiomer: ≥99% (Chiral purity); Optical rotation: [a]D20 = +22 to +25º (C=1 in CHCl3) |
| Quantified Difference | Opposite sign of optical rotation; ≥99% chiral purity maintained for both enantiomers |
| Conditions | Chiral purity determined by HPLC; optical rotation measured at 20°C, c=1 in chloroform |
Why This Matters
This differentiation is essential for procurement decisions in chiral drug synthesis, where the wrong enantiomer can invalidate entire synthetic campaigns or produce pharmacologically inactive or toxic compounds.
